molecular formula C15H11N3 B13677133 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13677133
M. Wt: 233.27 g/mol
InChI Key: NXMFBTCYDHMEFR-UHFFFAOYSA-N
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Description

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct chemical and biological properties

Biological Activity

4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure composed of an imidazo[1,2-a]pyridine moiety linked to a benzonitrile group. Its molecular formula is C14H12N4C_{14}H_{12}N_4 with a molecular weight of approximately 224.27 g/mol. This structural configuration is believed to contribute significantly to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, including enzyme inhibition and DNA interaction.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism is thought to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of potent activity:

Cell LineIC50 (μM)
A5491.03
HeLa1.15
MCF-72.59

These values suggest that the compound is more active than some established anticancer agents, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
  • DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antileishmanial Activity : A related study indicated that imidazo-pyridine derivatives exhibit antileishmanial activity against Leishmania species, suggesting a broader spectrum of action for compounds containing similar structural motifs .
  • Selectivity and Toxicity : The selectivity index (SI) for the compound has been evaluated in various experimental setups, indicating that it can effectively target diseased cells while sparing healthy ones. For example, one study reported a SI greater than 10 when tested against murine macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileSimilar imidazo structureDifferent methyl position may affect activity
4-(5-Ethylimidazo[1,2-a]pyridin-2-yl)benzonitrileEthyl instead of methylPotentially different pharmacokinetics
4-(5-Methylimidazo[1,2-b]pyridin-3-yl)benzonitrileVariation in imidazole ringDifferent reactivity profiles

This comparative analysis highlights how variations in substituents can influence biological activities and pharmacological profiles.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3

InChI Key

NXMFBTCYDHMEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N

Origin of Product

United States

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